

4-Bromo-2,6-difluoroiodobenzene melting point

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Compound of Interest

Compound Name: **4-Bromo-2,6-difluoroiodobenzene**

Cat. No.: **B060733**

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An In-depth Technical Guide to the Physicochemical Properties and Handling of **4-Bromo-2,6-difluoroiodobenzene**

Abstract

4-Bromo-2,6-difluoroiodobenzene (CAS No. 160976-02-3) is a tri-halogenated aromatic compound that has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique structural arrangement, featuring three different halogen atoms, offers differential reactivity that enables selective and sequential functionalization. This guide provides a comprehensive technical overview of its core physicochemical properties, with a primary focus on its melting point as a critical parameter for purity assessment and reaction setup. We will delve into the experimental determination of this property, detailed safety and handling protocols, and the compound's synthetic utility, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for its effective application.

Introduction to a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic introduction of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.^[1] **4-Bromo-2,6-difluoroiodobenzene** serves as an exemplary reagent in this context. Its primary value lies in the distinct reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This reactivity differential allows for a programmed, stepwise approach to molecular construction, streamlining synthetic pathways and minimizing the formation of side products.^[1]

This guide aims to provide a thorough characterization of this compound, beginning with its fundamental physical properties.



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Caption: Workflow for accurate melting point determination.

Safety, Handling, and Storage

As with any halogenated compound, proper safety protocols are mandatory. **4-Bromo-2,6-difluoroiodobenzene** is classified as an irritant. [2]

GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
	Warning	H315: Causes skin irritation [3]H319: Causes serious eye irritation [3]H335: May cause respiratory irritation [4]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes. [2][4]* Eye Protection: Wear tightly fitting safety goggles or a face shield. [3]* Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs. [3]* Respiratory Protection: If dust is generated, a NIOSH-approved N95 (or equivalent) dust mask should be used. [4]* General Hygiene: Wash hands thoroughly after handling. [3]Do not eat, drink, or smoke in the work area. [4]

Storage Recommendations

To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. [2][5] Recommended storage temperature is between 2-8°C. [2] Keep away from incompatible materials such as strong oxidizing agents.

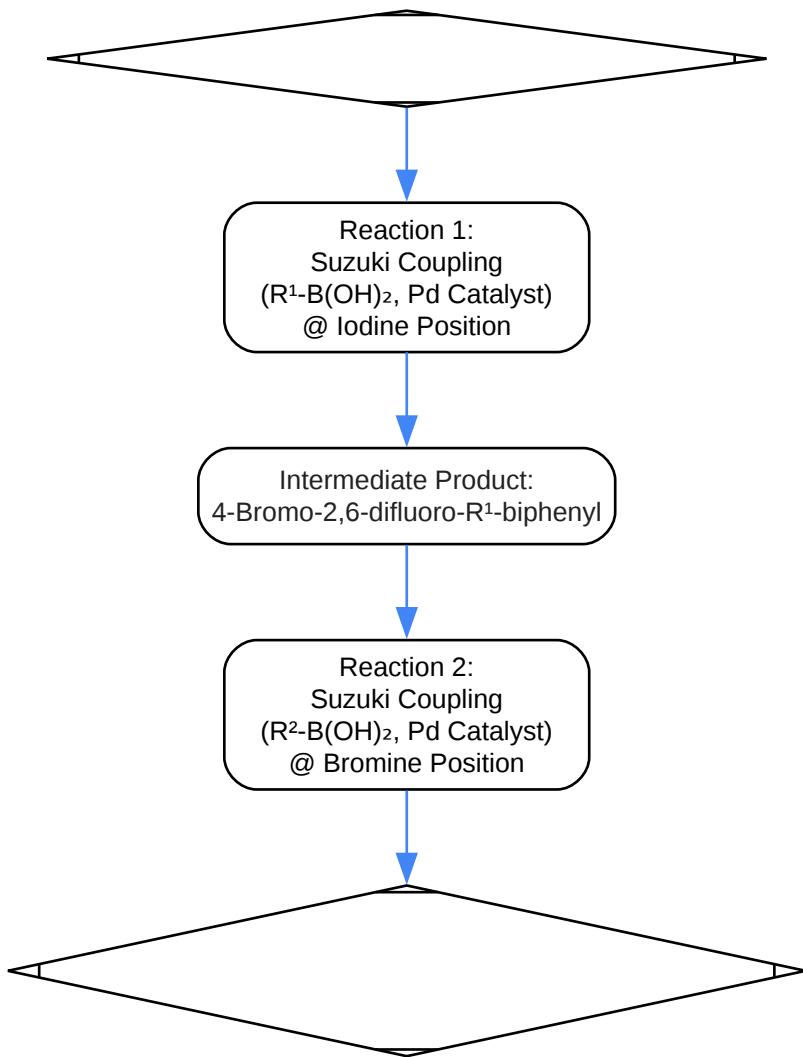
Applications in Synthetic Chemistry: Harnessing Differential Reactivity

The synthetic power of **4-Bromo-2,6-difluoriodobenzene** stems from its ability to undergo selective cross-coupling reactions. The C-I bond is cleaved preferentially over the C-Br bond by palladium(0) catalysts. This allows for a two-step functionalization of the aromatic ring.

Exemplary Workflow: Sequential Suzuki-Miyaura Cross-Coupling

- Step 1 (Iodine Position): The compound is reacted with a boronic acid ($R^1\text{-B(OH)}_2$) in the presence of a palladium catalyst (e.g., $\text{Pd(PPh}_3\text{)}_4$) and a base (e.g., Na_2CO_3). The coupling occurs exclusively at the iodine position, yielding a 4-bromo-2,6-difluoro-1,1'-biphenyl derivative.
- Step 2 (Bromine Position): The product from Step 1 is then subjected to a second Suzuki-Miyaura coupling with a different boronic acid ($R^2\text{-B(OH)}_2$), often under more forcing conditions (e.g., a stronger catalyst or higher temperature), to functionalize the bromine position.

This selective, sequential approach is invaluable for the synthesis of complex, unsymmetrical biaryl structures, which are common motifs in pharmaceuticals and electronic materials.



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Caption: Conceptual workflow for selective functionalization.

Beyond cross-coupling, this reagent is used in the preparation of liquid crystalline compounds and photoactive materials, highlighting its versatility. [2]

Conclusion

4-Bromo-2,6-difluoriodobenzene is more than a simple chemical; it is a precision tool for the modern synthetic chemist. Its well-defined melting point of 40-42°C is a key quality control parameter, indicative of the purity required for high-yield, selective reactions. Understanding its physicochemical properties, adhering to strict safety protocols, and leveraging its unique

differential reactivity are essential for unlocking its full potential in the development of novel pharmaceuticals, advanced materials, and other high-value chemical entities.

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